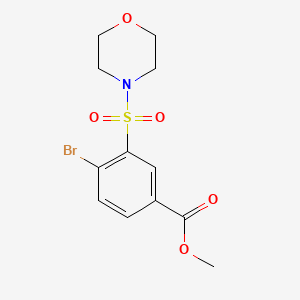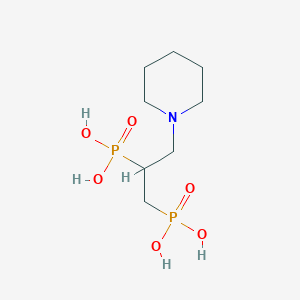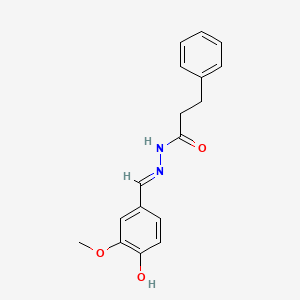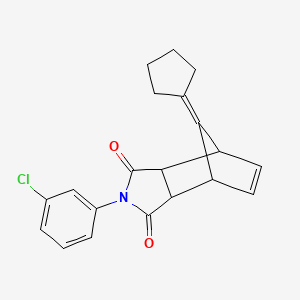
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is a synthetic organic compound It belongs to the class of indole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominating agents, and cyclohexyl compounds. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Cyclohexylation: Introducing the cyclohexyl group through alkylation reactions.
Piperidinylation: Adding the piperidinylmethyl group using piperidine and formaldehyde under basic conditions.
Esterification: Forming the ethyl ester by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conducting nucleophilic substitution reactions with reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or carboxylic acid, while substitution of the bromine atom can result in various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-1H-indole-3-carboxylate: Lacks the piperidinylmethyl group.
Ethyl 6-bromo-1-cyclohexyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate: Lacks the hydroxyl group.
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(methyl)-1H-indole-3-carboxylate: Has a methyl group instead of the piperidinylmethyl group.
Uniqueness
Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is unique due to the presence of both the piperidinylmethyl and hydroxyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H31BrN2O3 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H31BrN2O3/c1-2-29-23(28)22-17-13-21(27)18(24)14-19(17)26(16-9-5-3-6-10-16)20(22)15-25-11-7-4-8-12-25/h13-14,16,27H,2-12,15H2,1H3 |
InChI Key |
MHNHMKSZGVZIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-phenylimidazolidine](/img/structure/B11104779.png)

![N'-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]propanehydrazide](/img/structure/B11104790.png)

![2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B11104800.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11104802.png)
![4-ethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B11104811.png)
![N-(2-{2-[(E)-1-(4-Chloro-3-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11104815.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyloxy]}bis[N-(pyridin-2-yl)acetamide]](/img/structure/B11104816.png)
![3,4-bis[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzoic acid](/img/structure/B11104825.png)
![N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11104837.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11104838.png)

